1-Methyl-2-phenyl-1H-pyrrol-3-ol
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Overview
Description
1-Methyl-2-phenyl-1H-pyrrol-3-ol is a heterocyclic organic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a phenyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-phenyl-1H-pyrrol-3-ol can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines . The reaction conditions typically involve the use of catalysts such as iron (III) chloride or copper (II) acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-phenyl-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-phenyl-1H-pyrrol-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenyl-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog without the methyl and phenyl substitutions.
Pyrrolidine: A saturated analog with a fully hydrogenated pyrrole ring.
Indole: A structurally related compound with a fused benzene ring.
Uniqueness
1-Methyl-2-phenyl-1H-pyrrol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity compared to unsubstituted pyrrole .
Properties
CAS No. |
118060-86-9 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-methyl-2-phenylpyrrol-3-ol |
InChI |
InChI=1S/C11H11NO/c1-12-8-7-10(13)11(12)9-5-3-2-4-6-9/h2-8,13H,1H3 |
InChI Key |
WREKSSHWVSTOAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C2=CC=CC=C2)O |
Origin of Product |
United States |
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